N'-(4-ethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring a 4-ethylphenyl group and a 1-propyl-substituted tetrahydroquinoline moiety.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-3-15-27-16-5-6-20-17-19(9-12-22(20)27)13-14-25-23(28)24(29)26-21-10-7-18(4-2)8-11-21/h7-12,17H,3-6,13-16H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCXDKGTHRILKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- Key Differences: Substituents: Benzodioxol (electron-rich aromatic) vs. 4-ethylphenyl (alkyl-substituted aromatic). Tetrahydroquinoline Modification: Methyl group at position 1 vs. propyl group in the target compound.
- The benzodioxol group in QOD may improve π-π stacking with aromatic residues in enzyme active sites (e.g., falcipain inhibition noted in ), whereas the ethylphenyl group could favor hydrophobic interactions.
Fluorophenyl-Piperidinyl Analogue
Compound: N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-piperidinyl)ethyl]ethanediamide
- Key Differences :
- Aromatic Group : 4-Fluorophenyl (electron-withdrawing) vs. 4-ethylphenyl (electron-donating).
- Additional Substituent : Piperidinyl group attached to the ethyl linker, absent in the target compound.
- Implications: The fluorine atom may enhance metabolic stability and binding affinity via polar interactions. The absence of this group in the target compound might reduce off-target effects but limit versatility in binding modes.
General Trends in Ethanediamide Derivatives
- Structural Flexibility : Ethanediamide derivatives often exhibit dual hydrogen-bonding capacity, which is critical for interactions with enzymes like falcipain or proteases .
- Role of Tetrahydroquinoline: The tetrahydroquinoline core is associated with CNS activity due to its ability to cross the blood-brain barrier. Modifications like propyl or methyl groups fine-tune pharmacokinetic properties.
Comparative Data Table
Research Implications and Limitations
- Target Compound Advantages : The propyl and ethylphenyl groups may confer superior lipid solubility for tissue penetration compared to QOD, though this requires experimental validation.
- Challenges : Lack of direct biological data for the target compound limits mechanistic insights. Molecular docking (as in ) could predict binding modes relative to QOD or fluorophenyl analogues .
- Safety Considerations: Ethanediamide derivatives with tetrahydroquinoline cores should be evaluated for CNS off-target effects, as seen in structurally related compounds (e.g., antipsychotics in ) .
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